Welcome to the BenchChem Online Store!
molecular formula C5H7FO4 B1301775 Dimethyl fluoromalonate CAS No. 344-14-9

Dimethyl fluoromalonate

Cat. No. B1301775
M. Wt: 150.1 g/mol
InChI Key: ZVXHZSXYHFBIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05266668

Procedure details

In the first process stage, dimethyl α-fluoromalonate is subjected to hydroxymethylation with formaldehyde. (Dimethyl α-fluoromalonate is a known compound; see Journal of Fluorine Chemistry 25 (1984), 203-212.) The formaldehyde is preferably employed in the form of an aqueous solution having a formaldehyde content of 30 to 40% by weight. The formaldehyde is employed in an amount of 1 to 10 mot, preferably 1.1 to 3 mot (relative to 1 mol of dimethyl α-fluoromalonate). It is also possible to use paraformaldehyde, hexamethylenetetramine or 1,3,5-trioxane instead of formaldehyde. It is advantagous to carry out the reaction in the presence of a basic catalyst, which is then used in an amount of 2 to 50, preferably 5 to 15, mol % (relative to the dimethyl α-fluoromalonate). The catalyst used is, in particular, an alkali metal bicarbonate, for example potassium bicarbonate and sodium bicarbonate. The reaction is carried out at a temperature of 5° to 40° C., preferably 15° to 30° C. The dimethyl α -hydroxymethyl-α-fluoromalonate formed is then isolated from the reaction mixture, preferably by salting out or extraction by means of a water-immiscible organic solvent. A suitable solvent is, above all, an aliphatic chlorinated hydrocarbon having 1 to 4 carbon atoms, for example methylene dichloride, chloroform, carbon tetrachloride, 1,1-dichloroethane or 1,2-dichloroethane. A combination of salting out and extraction is particularly advantageous; a saturated salt solution (ammonium sulfate or sodium chloride) is then first added to the reaction mixture, and this mixture is then extracted. Dimethyl α-hydroxymethyl-α-fluoromalonate is obtained in the form of a colorless solid by evaporating the solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkali metal bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
1 mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4].C=O.FF.C1N2CN3CN(C2)CN1C3.[O:25]1COCO[CH2:26]1.C(=O)(O)[O-].[K+].C(=O)(O)[O-].[Na+]>>[OH:25][CH2:26][C:2]([F:1])([C:7]([O:9][CH3:10])=[O:8])[C:3]([O:5][CH3:6])=[O:4] |f:5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC)C(=O)OC
Step Five
Name
alkali metal bicarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC)C(=O)OC
Step Ten
Name
Fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Fourteen
Name
Quantity
1 mol
Type
reactant
Smiles
FC(C(=O)OC)C(=O)OC
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction in the presence of a basic catalyst, which
CUSTOM
Type
CUSTOM
Details
is carried out at a temperature of 5° to 40° C., preferably 15° to 30° C

Outcomes

Product
Name
Type
product
Smiles
OCC(C(=O)OC)(C(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.